molecular formula C13H11Cl2NO B3172042 3-Chloro-2-(4-chloro-3-methylphenoxy)aniline CAS No. 946714-78-9

3-Chloro-2-(4-chloro-3-methylphenoxy)aniline

Cat. No.: B3172042
CAS No.: 946714-78-9
M. Wt: 268.13 g/mol
InChI Key: JGHVUSNTJRTPAH-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chloro-3-methylphenoxy)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenoxy ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(4-chloro-3-methylphenoxy)aniline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-chloroaniline with 4-chloro-3-methylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(4-chloro-3-methylphenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in further nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents like DMF or ethanol.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-Chloro-2-(4-chloro-3-methylphenoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for the development of bioactive molecules.

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic properties. Research into its pharmacological activities could lead to the discovery of new drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-chloro-3-methylphenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: A related compound with similar structural features but lacking the aniline moiety.

    3-Chloro-4-fluoroaniline: Another aniline derivative with a different halogen substitution pattern.

    4-Chloro-3-methylphenoxyacetic acid: A compound with a similar phenoxy structure but with an acetic acid group instead of an aniline.

Uniqueness: 3-Chloro-2-(4-chloro-3-methylphenoxy)aniline is unique due to the combination of its phenoxy and aniline moieties, which confer distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-chloro-2-(4-chloro-3-methylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-7-9(5-6-10(8)14)17-13-11(15)3-2-4-12(13)16/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHVUSNTJRTPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=CC=C2Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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